Gomisin J
Overview
Description
Gomisin J is a lignan compound found in the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Mechanism of Action
Target of Action
Gomisin J, a lignan derived from the Schisandra genus plants, has been found to primarily target cancer cells . It has a much stronger cytotoxic effect on cancer cells than on cells of an unaffected line . It also exhibits a unique ability to modulate autophagy in cancer cells, particularly in MCF7 and MDA-MB-231 lines .
Mode of Action
This compound works by activating AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II, and inhibiting fetuin-A in HepG2 cells . This leads to the regulation of lipogenic and lipolytic enzymes and inflammatory molecules, thereby suppressing lipid accumulation .
Biochemical Pathways
The anticancer effects of this compound are primarily driven by its ability to trigger apoptosis, arrest the cell cycle, induce oxidative stress, modulate autophagy, and disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . It also amplifies the impact of traditional chemotherapy treatments .
Result of Action
This compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brain of ischemia/reperfusion (I/R) rats . It also rescued I/R treatment-reduced neuron survival in the hippocampus . In cancer cells, this compound has been found to induce apoptosis and inhibit proliferation .
Biochemical Analysis
Biochemical Properties
Gomisin J plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of lipogenic and lipolytic enzymes and inflammatory molecules through activation of AMPK, LKB1, and Ca2+/calmodulin-dependent protein kinase II .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to suppress lipid accumulation in HepG2 cells . It also has a vasodilatory effect, which can influence blood pressure .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit fetuin-A in HepG2 cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to reduce neurological scores, cerebral infarction, and water content in the brains of rats subjected to cerebral ischemia/reperfusion injury .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, it has been found to regulate the expression of lipogenic and lipolytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gomisin J involves several steps, starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from Schisandra chinensis fruits. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Gomisin J undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or methoxylated compounds, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a model compound to study the synthesis and reactivity of lignans.
Medicine: It has demonstrated potential in treating conditions such as hypertension, cerebral ischemia/reperfusion injury, and various types of cancer
Comparison with Similar Compounds
Gomisin J is part of a family of lignans found in Schisandra chinensis, which includes compounds such as Gomisin A, Gomisin N, and Schizandrin B . Compared to these similar compounds, this compound exhibits unique properties:
Gomisin A: Known for its hepatoprotective effects, but less potent in anticancer activity compared to this compound.
Gomisin N: Exhibits strong anti-inflammatory and antioxidant activities, similar to this compound, but with different molecular targets.
Schizandrin B: Primarily known for its neuroprotective effects, whereas this compound has broader applications in cancer and cardiovascular diseases.
Properties
IUPAC Name |
3,4,15,16-tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-5,14-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11-7-13-9-15(23)19(25-3)21(27-5)17(13)18-14(8-12(11)2)10-16(24)20(26-4)22(18)28-6/h9-12,23-24H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICOUNAPKDEPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)O)OC)OC)OC)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66280-25-9 | |
Record name | Gomisin J | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66280-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gomisin J?
A1: The molecular formula of this compound is C22H26O6, and its molecular weight is 386.4 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been extensively characterized using various spectroscopic techniques, including 1D and 2D NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These techniques have allowed for the complete assignment of NMR signals and confirmation of its structure. [, ]
Q3: Can this compound be produced through plant cell culture?
A3: Yes, studies have demonstrated the production of this compound from suspension cell cultures and transformed root cultures of Schisandra chinensis. Researchers have investigated the effects of different culture media, sucrose concentrations, shaking speeds, and inoculum sizes on this compound production. [, , , ]
Q4: Have bioreactors been used for this compound production?
A4: Yes, airlift-type bioreactors have been employed for this compound production from Schisandra chinensis suspension cultures. The oxygen supply in the bioreactor significantly influences both cell growth and this compound accumulation. [, ]
Q5: What are the known pharmacological activities of this compound?
A5: Research suggests this compound possesses various pharmacological properties, including anti-inflammatory, antioxidant, anti-HIV, hepatoprotective, and neuroprotective activities. [, , , , , ]
Q6: How does this compound exert its anti-inflammatory effects?
A6: In vitro studies using LPS-stimulated murine macrophages (Raw 264.7 cells) showed that this compound reduces nitric oxide (NO) production and pro-inflammatory cytokine secretion. These effects are attributed to its ability to block p38 mitogen-activated protein kinase (MAPK), extracellular signal–regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation. [, ]
Q7: How does this compound contribute to neuroprotection?
A7: this compound exhibits protective effects against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells. This neuroprotective effect is thought to stem from its antioxidant properties. []
Q8: Does this compound affect lipid metabolism?
A8: Research indicates that this compound can inhibit oleic acid-induced hepatic lipogenesis in HepG2 cells. This effect is mediated by the activation of the AMP-activated protein kinase (AMPK)-dependent pathway and inhibition of hepatokine fetuin-A. [, ]
Q9: What are the potential benefits of this compound in treating nonalcoholic fatty liver disease (NAFLD)?
A9: this compound's ability to attenuate lipid accumulation, regulate the expression of lipogenic and lipolytic enzymes, and modulate inflammatory molecules in HepG2 cells suggests potential benefits for NAFLD treatment. [, ]
Q10: How does this compound exhibit anti-HIV activity?
A10: Studies show that halogenated derivatives of this compound, particularly brominated derivatives, act as potent inhibitors of HIV-1 reverse transcriptase (RT). These derivatives prevent p24 production from acutely HIV-1-infected H9 cells and inhibit the early phase of the HIV life cycle. [, , ]
Q11: How do structural modifications impact the activity of this compound?
A11: Research on this compound derivatives, particularly halogenated forms, reveals a strong structure-activity relationship. For instance, the presence of iodine, bromine, or chlorine at the fourth and ninth positions enhances both the RT inhibitory activity and the cytoprotective activity of this compound. [, ]
Q12: Does this compound interact with drug transporters?
A12: Yes, certain dibenzocyclooctadiene lignans, including this compound, have shown inhibitory effects on drug transporters like P-glycoprotein (Pgp) and multidrug resistance-associated protein 1 (MRP1). [, , ]
Q13: Does this compound have the potential for drug interactions through UDP-glucuronosyltransferases (UGTs) inhibition?
A13: Yes, in vitro studies indicate that this compound, at a concentration of 100 μM, significantly inhibits UGT1A1 and UGT1A9 activity. This suggests a potential for herb-drug interactions with medications primarily metabolized by UGT1A9. []
Q14: What is known about the pharmacokinetics of this compound?
A14: Pharmacokinetic studies in rats using LC-MS/MS methods have investigated the absorption, distribution, metabolism, and excretion of this compound and other Schisandra lignans after oral administration of Schisandra lignan extract. []
Q15: What analytical methods are used to characterize and quantify this compound?
A15: Various analytical techniques have been employed to characterize, quantify, and monitor this compound, including:
Q16: What are the potential applications of this compound beyond its pharmacological properties?
A17: While this compound's therapeutic potential is a major research focus, its unique properties could lead to applications in other fields. For example, its antioxidant capacity may be beneficial in food preservation or cosmetic formulations. []
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